
N1-(4-Pyridinyl)-1,3-benzenediamine
Vue d'ensemble
Description
“N1-(4-Pyridinyl)-1,3-benzenediamine” is a compound that is structurally related to pyridine derivatives . Pyridine is a valuable nitrogen-based heterocyclic compound that is present in a large number of naturally occurring bioactive compounds . It is widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .
Synthesis Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with an appropriate substrate and under optimum conditions, resulting in Schiff base as a product . This product behaves as a flexible and multidentate bioactive ligand .Molecular Structure Analysis
The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts . The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction .Chemical Reactions Analysis
Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . It also possesses some unique optical properties .Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis and Kinase Selectivity : Ahmed El-Gokha et al. (2019) synthesized a compound related to N1-(4-Pyridinyl)-1,3-benzenediamine, demonstrating moderate affinity towards c-Jun N-terminal kinase 3 with selectivity over p38α mitogen-activated protein kinase. This work emphasizes the compound's role in developing selective kinase inhibitors Ahmed El-Gokha et al., 2019.
Anchoring Groups for Molecular Electronics : Research by Christian A. Martin et al. (2008) introduced a fullerene-based anchoring group for molecular electronics, where 1,4-bis(fullero[c]pyrrolidin-1-yl)benzene exhibited a stable adsorption motif and a lower conductance spread, suggesting the compound's utility in enhancing the stability and performance of molecular junctions Christian A. Martin et al., 2008.
Molecular Structure and Interactions
- Crystal Packing and Interaction Studies : The study of the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines by C. Lai et al. (2006) analyzed the molecular structures and crystal packing, highlighting the importance of C–H⋯N, C–H⋯π, and π⋯π interactions. This research contributes to understanding how subtle changes in molecular structure affect the solid-state arrangement and interactions of such compounds C. Lai et al., 2006.
Catalytic Applications
- Oligomerization Catalysis : Liduo Chen et al. (2019) discussed the utilization of nickel complexes bearing pyridine-imine ligands for ethylene oligomerization, where synthesized ligands based on this compound frameworks showed good catalytic activity. This application underlines the role of such compounds in industrial catalysis, particularly in producing oligomers Liduo Chen et al., 2019.
Biochemical Properties
- Polyamine Analogue Recognition : A study by R. Bergeron et al. (1995) on the analogues and homologues of polyamines, including structures related to this compound, explored their biological properties and demonstrated the importance of charge in analogue recognition by cells. Such insights are crucial for designing compounds with specific biochemical interactions R. Bergeron et al., 1995.
Mécanisme D'action
Target of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been found to affect the er stress pathway and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Propriétés
IUPAC Name |
3-N-pyridin-4-ylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXXNFYPNKDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

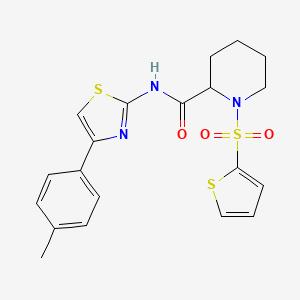
![4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B3212225.png)
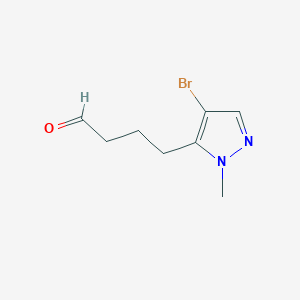
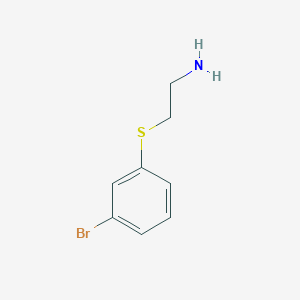
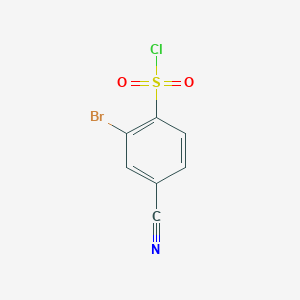
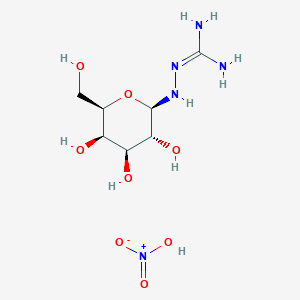
![2-Bromopyrido[3,2-d]pyrimidine-8-oxo-7-carboxylic acid](/img/structure/B3212263.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide](/img/structure/B3212271.png)
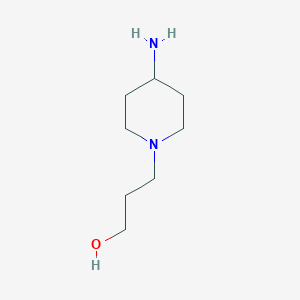
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B3212284.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212285.png)


![4-{[Benzyl(propyl)amino]methyl}aniline](/img/structure/B3212303.png)